Stachybotrolide

概要

説明

Stachybotrolide is not explicitly mentioned in the provided papers; however, the papers discuss various compounds isolated from the fungus Stachybotrys chartarum, which produce a range of bioactive compounds, including phenylspirodrimanes and meroterpenoids with potential anti-HIV, antihyperlipidemic, and osteoclast differentiation inhibitory activities .

Synthesis Analysis

The synthesis of stachybotrin C and its stereoisomers has been achieved, providing insights into the absolute configuration of this neuroprotective compound . Additionally, synthetic studies towards stachybotrin C have explored efficient intermolecular cyclization methods . The total synthesis of stachybotrys spirolactams has also been reported, leading to a structure revision of the natural product .

Molecular Structure Analysis

The molecular structures of the compounds isolated from Stachybotrys chartarum have been determined using extensive spectroscopic analysis, including NMR, MS, and X-ray single-crystal diffraction . For example, stachybotrin G was identified as a new sulfate meroterpenoid with a unique farnesylated diazepinoisoindole skeleton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Mannich reactions, Claisen rearrangement , and double reductive amination . These reactions have been crucial in constructing the complex molecular frameworks of the stachybotrys compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of stachylysin, a hemolysin produced by Stachybotrys chartarum, have been characterized, revealing its composition and behavior in the presence of sheep erythrocytes . The hemolysin forms polydispersed aggregates and requires a significant amount of time to lyse erythrocytes, indicating a complex mechanism of action.

科学的研究の応用

Discovery and Structural Analysis

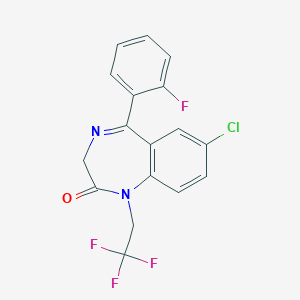

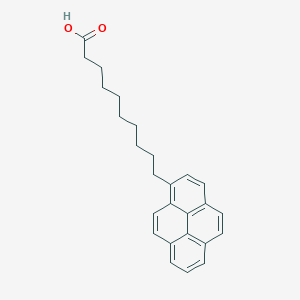

- Stachybotrolide Discovery : Identified among the metabolites of Stachybotrys alternans, stachybotrolide is a nitrogen-free compound. Its structure was elucidated using various spectroscopic methods, including IR, mass, 1H, and 13C NMR spectra (Kamalov, Aripova & Isaev, 1997).

Biomedical Applications

- Hemolytic Properties : Stachybotrys chartarum, a fungus that produces stachylysin, a hemolysin, is associated with health concerns like pulmonary hemorrhage. Stachylysin's properties and effects on erythrocyte membranes have been studied, providing insights into its potential biomedical applications (Vesper, Magnuson, Dearborn, Yike & Haugland, 2001).

Fungal Metabolism and Environmental Impact

- Secondary Metabolites Profiling : The genus Stachybotrys is known for its diverse secondary metabolites. Studies on various Stachybotrys species provide valuable insights into their metabolite profiles, which are influenced by factors like growth time, substrate, and species-specific biosynthetic potential. This research is crucial for understanding the environmental impact of Stachybotrys (Jagels, Lindemann, Ulrich, Gottschalk, Cramer, Hübner, Gareis & Humpf, 2019).

Novel Compounds and Therapeutic Potential

- Discovery of Stachybotrin G : A novel sulfate meroterpenoid, Stachybotrin G, was identified from the sponge-derived fungus Stachybotrys chartarum. Its unique structure and properties highlight the potential for new therapeutic compounds (Ma, Wang, Li, Zhu, Gu & Dehai Li, 2015).

- Anti-HIV Activity : Compounds isolated from Stachybotrys chartarum have shown inhibitory effects on HIV-1 replication, targeting reverse transcriptase. This suggests their potential in developing new HIV treatments (Ma, Li, Zhu, Ba, Li, Gu, Guo & Dehai Li, 2013).

Health and Safety Considerations

- Potential Health Risks : Exposure to Stachybotrys chartarum and its metabolites like stachylysin has been linked to health issues such as nasal bleeding and pulmonary hemorrhage. Understanding these risks is crucial for public health and safety (Vesper & Vesper, 2002).

Safety and Hazards

The safety data sheet for Stachybotrolide suggests that it does not pose specific hazards . In case of exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes, flush skin with plenty of water while removing contaminated clothing and shoes, and if inhaled, move to fresh air immediately .

作用機序

Target of Action

Stachybotrolide is a nitrogen-free compound derived from the fungus Stachybotrys alternans . The primary target of Stachybotrolide is dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of tetrahydrofolate, which is crucial for DNA synthesis.

Mode of Action

Stachybotrolide interacts with DHFR, inhibiting its function This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell division

Biochemical Pathways

The inhibition of DHFR by Stachybotrolide affects the folate metabolic pathway . This pathway is responsible for the synthesis of tetrahydrofolate, a coenzyme involved in the transfer of single-carbon units in the synthesis of nucleotides and amino acids. By inhibiting DHFR, Stachybotrolide disrupts this pathway, leading to a decrease in the synthesis of DNA, RNA, and proteins, which can inhibit cell division and growth.

Result of Action

The inhibition of DHFR by Stachybotrolide leads to a decrease in the synthesis of DNA, RNA, and proteins, which can inhibit cell division and growth This can lead to the death of cells, particularly rapidly dividing cells

特性

IUPAC Name |

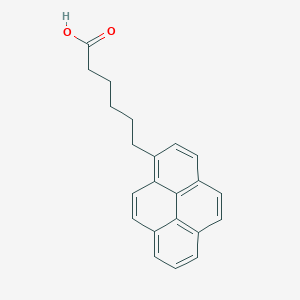

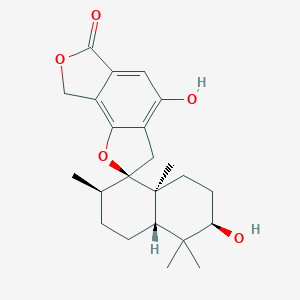

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNSYAPUOMHZDE-RCJATNNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stachybotrolide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Stachybotrolide a potential candidate for combating MRSA infections?

A1: Research indicates that Stachybotrolide exhibits potent antibacterial activity against MRSA. [] This is particularly relevant as MRSA infections are a significant health concern due to the bacteria's ability to develop resistance to multiple antibiotics. The emergence of antibiotic resistance makes traditional treatment approaches less effective, creating an urgent need for novel therapeutic options.

Q2: What do we know about how Stachybotrolide works against MRSA?

A2: While the precise mechanism of action of Stachybotrolide against MRSA remains to be fully elucidated, it's suggested that the compound might exert its effect by inhibiting the formation of biofilms. [] Biofilms are complex communities of bacteria encased within a self-produced matrix, which provides them with enhanced protection against antibiotics and the host's immune system. By disrupting biofilm formation, Stachybotrolide could potentially render MRSA more susceptible to conventional antibiotics and enhance the body's natural immune response. Further research is necessary to confirm this mechanism of action and explore other potential pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)